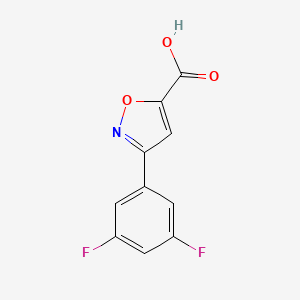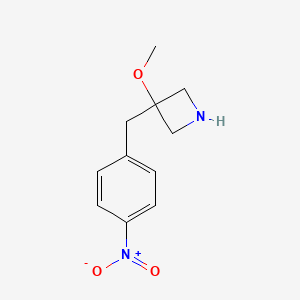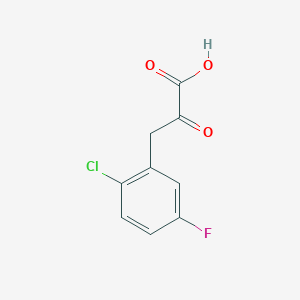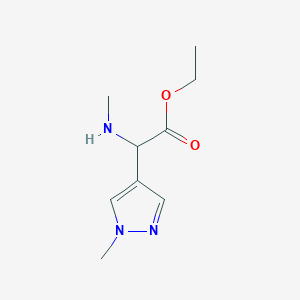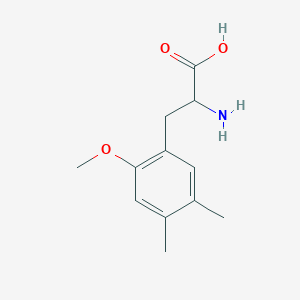
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with methoxy and dimethyl groups, attached to a propanoic acid backbone with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups on the phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
科学的研究の応用
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The methoxy and dimethyl groups may influence the compound’s lipophilicity and ability to cross biological membranes.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-Amino-3-(2,4-dimethylphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The combination of methoxy and dimethyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-4-9(6-10(13)12(14)15)11(16-3)5-8(7)2/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
InChIキー |
QZIUQBIABLBXMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)OC)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

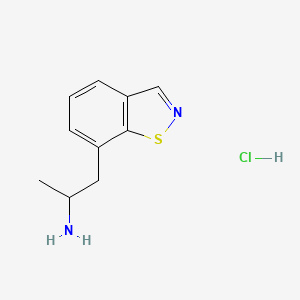
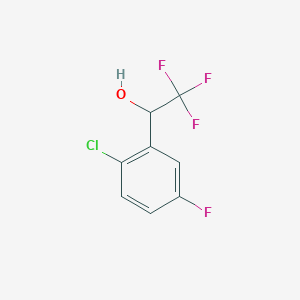


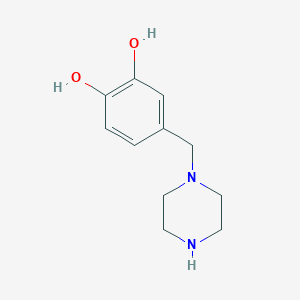
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
